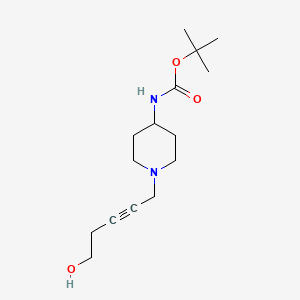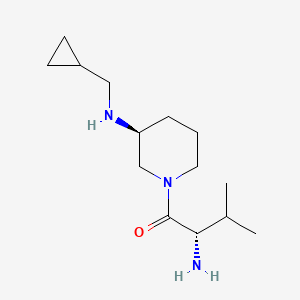![molecular formula C13H11IN4 B11787097 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
1,2,3-Triazole Derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to the presence of the iodine atom and the specific substitution pattern on the triazole ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11IN4 |
|---|---|
Molecular Weight |
350.16 g/mol |
IUPAC Name |
2-(3-iodophenyl)-6-methylbenzotriazol-5-amine |
InChI |
InChI=1S/C13H11IN4/c1-8-5-12-13(7-11(8)15)17-18(16-12)10-4-2-3-9(14)6-10/h2-7H,15H2,1H3 |
InChI Key |
YVKLMKONSMMGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11787039.png)


![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)


![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)

![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)


